molecular formula C17H16N2O B5668320 2-methoxy-5-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine

2-methoxy-5-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine

Cat. No. B5668320
M. Wt: 264.32 g/mol
InChI Key: RZEWICLMMHSCJX-UHFFFAOYSA-N
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Description

2-methoxy-5-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine represents a complex organic compound that exhibits significant interest in the fields of organic chemistry and materials science due to its unique chemical structure and potential for various applications. The compound's synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties have been explored to understand its behavior and applications better.

Synthesis Analysis

The synthesis of related pyridine and pyrrolidine derivatives involves intricate chemical processes, including ring opening followed by ring closure reactions and condensation processes. These methods yield compounds with specific structural features, utilizing different reagents and conditions to achieve the desired molecular framework (Halim & Ibrahim, 2022).

Molecular Structure Analysis

Molecular structure determination is critical for understanding the compound's chemical behavior. Techniques such as X-ray crystallography, NMR spectroscopy, and theoretical calculations including DFT are used to ascertain the compound's structure. These analyses reveal the arrangement of atoms, molecular geometry, and electronic structure, providing insights into the compound's reactivity and properties (Al‐Refai et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving pyridine and pyrrolidine derivatives often include nucleophilic substitutions, rearrangements, and ring transformations, which are influenced by the compound's electronic and structural characteristics. These reactions are pivotal for synthesizing new derivatives and exploring the compound's reactivity (Sedlák et al., 2003).

Physical Properties Analysis

The physical properties, including solubility, melting and boiling points, and crystal structure, are determined through experimental measurements and theoretical predictions. These properties are essential for assessing the compound's suitability for various applications, including materials science and pharmaceuticals (Mohammat et al., 2008).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are crucial for the compound's application in synthesis and its behavior in different environments. These properties can be assessed through experimental studies and theoretical calculations (Gumus et al., 2018).

properties

IUPAC Name

2-methoxy-5-(2-methyl-5-phenylpyrrol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-13-8-10-16(14-6-4-3-5-7-14)19(13)15-9-11-17(20-2)18-12-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEWICLMMHSCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CN=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196109
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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